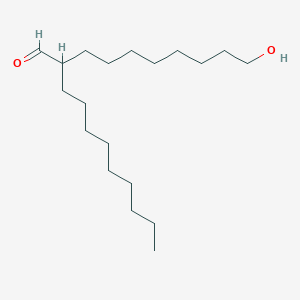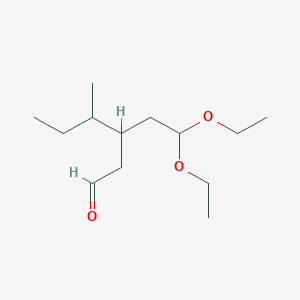
alpha-Methyl-N-(1-methylethyl)-1,3-benzodioxole-5-ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Methyl-N-(1-methylethyl)-1,3-benzodioxole-5-ethanamine hydrochloride is a chemical compound known for its unique structure and properties It is a derivative of benzodioxole, a compound that features a dioxole ring fused with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Methyl-N-(1-methylethyl)-1,3-benzodioxole-5-ethanamine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of benzodioxole with an appropriate alkyl halide, followed by amination and subsequent hydrochloride salt formation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality. Industrial methods also focus on minimizing waste and ensuring environmental compliance.
Chemical Reactions Analysis
Types of Reactions
Alpha-Methyl-N-(1-methylethyl)-1,3-benzodioxole-5-ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
Alpha-Methyl-N-(1-methylethyl)-1,3-benzodioxole-5-ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological systems.
Medicine: Research explores its potential therapeutic applications, including its effects on neurological pathways.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of alpha-Methyl-N-(1-methylethyl)-1,3-benzodioxole-5-ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter systems, modulating the activity of certain receptors and enzymes. The exact pathways and targets can vary depending on the context of its use and the specific biological systems involved.
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: A simple amine with a similar structure but lacking the benzodioxole ring.
N-Methylphenethylamine: A methylated derivative of phenethylamine with similar biological activity.
Benzodioxole derivatives: Compounds with the benzodioxole ring but different substituents.
Uniqueness
Alpha-Methyl-N-(1-methylethyl)-1,3-benzodioxole-5-ethanamine hydrochloride is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological interactions, making it a valuable compound for research and industrial purposes.
Properties
| 74341-76-7 | |
Molecular Formula |
C13H20ClNO2 |
Molecular Weight |
257.75 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-propan-2-ylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C13H19NO2.ClH/c1-9(2)14-10(3)6-11-4-5-12-13(7-11)16-8-15-12;/h4-5,7,9-10,14H,6,8H2,1-3H3;1H |
InChI Key |
IQKXMWWDHAZTPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(C)CC1=CC2=C(C=C1)OCO2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Methyl-2-(thiophen-2-YL)-3H-naphtho[1,2-D]imidazole](/img/structure/B14450503.png)
![3-Chloro-6-[(naphthalen-2-yl)oxy]pyridazine](/img/structure/B14450509.png)
